(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid
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Overview
Description
(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring substituted with difluoromethoxy and difluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid or boronate ester and a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials and polymers with unique properties
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid involves its ability to form reversible covalent bonds with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The difluoromethoxy and difluorophenyl groups enhance the compound’s stability and reactivity, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the difluoromethoxy and difluorophenyl groups, resulting in different reactivity and applications.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of difluoromethoxy, leading to variations in chemical behavior.
4-(Trifluoromethyl)phenylboronic Acid: Features a trifluoromethyl group, which imparts different electronic properties compared to difluoromethoxy
Uniqueness: (4-(Difluoromethoxy)-2,5-difluorophenyl)boronic acid is unique due to the presence of both difluoromethoxy and difluorophenyl groups, which enhance its reactivity and stability. These functional groups make it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
IUPAC Name |
[4-(difluoromethoxy)-2,5-difluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-4-2-6(15-7(11)12)5(10)1-3(4)8(13)14/h1-2,7,13-14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFPMZHXDKOKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(F)F)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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